molecular formula C9H11N5O3 B11083330 N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide

N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide

Cat. No.: B11083330
M. Wt: 237.22 g/mol
InChI Key: FNQKLVPLDPYUKB-UHFFFAOYSA-N
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Description

N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methoxymethyl-1H-1,2,4-triazole-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting key biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide can be compared with other triazolopyrimidine derivatives, such as:

    N-(5-Methyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide: Similar structure but with a methyl group instead of a methoxymethyl group.

    N-(5-Ethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide: Similar structure but with an ethyl group instead of a methoxymethyl group.

    N-(5-Propyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide: Similar structure but with a propyl group instead of a methoxymethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituent group, which can influence its biological activity and chemical properties.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

N-[5-(methoxymethyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C9H11N5O3/c1-5(15)10-8-12-9-11-6(4-17-2)3-7(16)14(9)13-8/h3H,4H2,1-2H3,(H2,10,11,12,13,15)

InChI Key

FNQKLVPLDPYUKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=NC(=CC(=O)N2N1)COC

Origin of Product

United States

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